The compound can be synthesized from various quinazoline derivatives, typically involving the reaction of quinazoline with thiol and aldehyde compounds. It falls under the classification of thioethers, specifically those containing a quinazoline structure, which is a bicyclic compound characterized by a fused benzene and pyrimidine ring.
The synthesis of 3-(Quinazolin-4-ylthio)propanal generally involves two main steps:
Industrial synthesis may utilize catalysts and optimized reaction conditions to enhance efficiency and minimize by-products.
The molecular formula of 3-(Quinazolin-4-ylthio)propanal is C_{10}H_{10}N_{2}OS. The structure consists of a quinazoline ring (a bicyclic structure) attached to a propanal group via a sulfur atom.
Key structural features include:
3-(Quinazolin-4-ylthio)propanal can undergo several chemical reactions:
The mechanism by which 3-(Quinazolin-4-ylthio)propanal exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets, possibly through the quinazoline moiety. Quinazolines are known to inhibit certain enzymes and receptors, which may contribute to their pharmacological properties.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
3-(Quinazolin-4-ylthio)propanal has potential applications in drug discovery and development due to its structural features that may confer biological activity. Research indicates that quinazoline derivatives possess antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in pharmacological studies. Ongoing investigations focus on evaluating the compound's efficacy against various diseases, including cancer and infectious diseases .
Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining benzene and pyrimidine rings. This heterocyclic system has evolved into a cornerstone of rational drug design due to its exceptional synthetic versatility and capacity for diverse non-covalent interactions with biological targets. The structural plasticity of the quinazolinone core allows strategic modifications at multiple positions—notably N1, C2, N3, and C4—enabling fine-tuning of electronic properties, solubility, and binding affinity. These derivatives exhibit broad-spectrum bioactivities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects, underpinning their sustained pharmaceutical relevance [1] [9]. The emergence of 3-(Quinazolin-4-ylthio)propanal exemplifies contemporary innovations leveraging this scaffold, incorporating a thioether-linked propanal side chain to exploit synergistic pharmacophoric effects. This compound’s design integrates three critical elements: the electrophilic quinazolin-4-yl moiety, a flexible thioalkyl tether, and an aldehyde functional group capable of covalent interactions or further derivatization. Such multi-functional hybrids represent the cutting edge of quinazolinone-based drug discovery, addressing complex disease mechanisms through polypharmacology while optimizing drug-like properties [3] [5].
The medicinal history of quinazolinones spans over a century, beginning with the isolation of natural febrifugine alkaloids from Dichroa febrifuga used traditionally against malaria. Synthetic exploration accelerated in the mid-20th century, yielding early clinical agents like the antihypertensive prazosin (1974). However, the transformative breakthrough emerged with the discovery of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Gefitinib (2003) and erlotinib (2004) revolutionized non-small cell lung cancer therapy, validating quinazolinone as an ATP-mimetic kinase-binding motif. These agents share a 4-anilinoquinazoline core that occupies the adenine pocket of EGFR, establishing essential hydrogen bonds with hinge region residues [9]. Subsequent generations expanded therapeutic applications: lapatinib (2007) dual-targeted EGFR/HER2 for breast cancer; vandetanib (2011) inhibited EGFR/VEGFR/RET signaling in thyroid cancer; and idelalisib (2014) targeted PI3Kδ in hematological malignancies. This progression illustrates scaffold evolution from monotargeted agents to multi-kinase inhibitors and covalent modifiers like afatinib, which incorporates a reactive acrylamide group at C4 [3] [9]. The structural trajectory reveals increasing complexity: early modifications focused on C6/C7 substituents for potency optimization, while contemporary designs incorporate hybrid pharmacophores via N1, C2, or C4 linkers—precisely the strategy enabling compounds like 3-(Quinazolin-4-ylthio)propanal [5] [9].
Table 1: Clinically Approved Quinazolinone-Based Drugs and Their Targets
| Compound (Year Approved) | Primary Target(s) | Therapeutic Application | Key Structural Features |
|---|---|---|---|
| Gefitinib (2003) | EGFR | NSCLC | 4-Anilino, C6-morpholinoethoxy |
| Erlotinib (2004) | EGFR | NSCLC, Pancreatic Cancer | 4-Anilino, C2-quinoline ethoxy |
| Lapatinib (2007) | EGFR/HER2 | Breast Cancer | 4-Anilino, C6-furanyl, N1-fluorobenzyloxyphenyl |
| Vandetanib (2011) | EGFR/VEGFR/RET | Medullary Thyroid Cancer | 4-Anilino, C7-benzimidazole |
| Afatinib (2013) | EGFR (Covalent) | NSCLC | 4-Anilino with acrylamide tether |
| Idelalisib (2014) | PI3Kδ | CLL, SLL, Follicular Lymphoma | Purine-like C2 substitution |
| Tucatinib (2020) | HER2 | Metastatic Breast Cancer | 4-Pyridyloxy, C2-methyl, N1-fluorobenzyl |
The quinazolin-4-ylthio group (QYT) represents a strategic pharmacophoric innovation where sulfur replaces the traditional oxygen at C4. This modification profoundly alters electronic distribution and binding interactions. Computational analyses reveal that the thiocarbonyl (C=S) group exhibits: 1) reduced dipole moment (~1.6D) versus carbonyl (C=O, ~2.4D); 2) longer bond length (1.61Å vs 1.23Å); and 3) enhanced polarizability, facilitating hydrophobic contacts and π-π stacking [1] [5]. These properties enable unique target recognition. For example, in acetylcholinesterase (AChE) inhibitors, the QYT moiety docks at the catalytic anionic site (CAS), with sulfur forming a pivotal sulfur-π interaction with Trp84—a residue critical for acetylcholine binding. Simultaneously, the quinazolinone nucleus engages peripheral anionic site (PAS) residues like Tyr341 through π-stacking [1]. Molecular docking studies of anti-leishmanial quinazolinones demonstrate QYT’s role in binding pteridine reductase (PTR1), where the thiocarbonyl accepts hydrogen bonds from Leu188 and Ser95 while the fused ring system inserts into a hydrophobic cleft lined by Phe113 and Ile172 [5]. Beyond specific interactions, the QYT group enhances metabolic stability by resisting esterase-mediated hydrolysis—a limitation of 4-alkoxyquinazolines—and offers a versatile handle for derivatization via nucleophilic substitution or oxidation [3] [5].
Table 2: Structure-Activity Relationship (SAR) Features of Quinazolin-4-ylthio Derivatives
| Position | Structural Modification | Biological Impact | Exemplary Compounds |
|---|---|---|---|
| C2 Quinazolinone | Benzamide substitution | ↑ AChE inhibition (CAS binding) | Alzheimer agents [1] |
| C2 Quinazolinone | Chloro substitution | ↑ Antileishmanial potency (↑ lipophilicity) | F-series derivatives [5] |
| N3 Quinazolinone | Methyl vs. H | Metabolic stability optimization | Anticancer glycosides [7] |
| Thioether Linker (X) | -(CH₂)₃- vs. shorter chains | Balanced flexibility/rigidity for target engagement | 3-(Quinazolin-4-ylthio)propanal |
| Terminal Group | Aldehyde vs. carboxylic acid | Covalent binding potential vs. ionic interactions | 3-(Quinazolin-4-ylthio)propanal |
Thioether (-S-CH₂-) linkages serve as multifunctional structural elements in bioactive molecules, offering distinct advantages over oxygen-based or direct carbon-carbon connections. Their incorporation in 3-(Quinazolin-4-ylthio)propanal exemplifies three critical design principles:
Conformational Flexibility and Spatial Orientation: The C-S bond length (1.81Å) exceeds C-O (1.43Å) or C-C (1.54Å), providing enhanced rotational freedom. This flexibility enables optimal pharmacophore positioning within enzyme active sites or receptor pockets. In Pseudomonas aeruginosa quorum sensing inhibitors, thioether-linked quinazolinones adopt folded conformations that simultaneously engage PqsR receptor residues Tyr258 and Asn287, disrupting virulence factor expression [2]. Molecular dynamics simulations confirm that the thioalkyl tether allows adaptive binding during protein conformational changes—a key advantage over rigid linkers [2] [4].
Metabolic Stability Enhancement: Thioethers resist hydrolytic cleavage by esterases and amidases, addressing a major limitation of ester-containing drugs. Additionally, the sulfur atom can undergo controlled oxidation to sulfoxide or sulfone metabolites, offering programmable pharmacokinetic profiles. In antileishmanial quinazolinone-acetamide hybrids, the thioether linkage maintains integrity in liver microsome assays, whereas analogous ether-linked compounds show rapid degradation [5]. This stability is crucial for compounds targeting intracellular pathogens like Leishmania donovani, which require sustained drug exposure within macrophages [5].
Electronic Modulation and Covalent Binding Potential: The sulfur atom’s polarizability enhances interactions with aromatic residues (Tyr, Phe, Trp) via sulfur-arene contacts. Furthermore, the terminal aldehyde in 3-(Quinazolin-4-ylthio)propanal introduces covalent targeting capabilities. Aldehydes can form reversible hemiaminal adducts with lysine residues or undergo imine formation with catalytic lysines in enzymes like transglutaminases or dehydrogenases. This bifunctionality—combining reversible quinazolinone binding with covalent warhead—enables prolonged target residence and efficacy against resistant strains [4] [6].
Table 3: Biological Activities of Thioether-Linked Quinazolinone Hybrids
| Compound Class | Linker Structure | Primary Biological Activity | Mechanistic Insights |
|---|---|---|---|
| Quinazolinone-1,2,3-triazole glycosides | -S-CH₂-triazole-CH₂-glycoside | Anticancer (HCT-116 IC₅₀ = 2.90–6.40 µM) | EGFR/VEGFR-2 inhibition [7] |
| Quinazolinone-sulfonamide acetamides | -S-CH₂-C(O)NH-aryl | Anti-leishmanial (IC₅₀ = 0.58–8.34 µM) | Immunomodulation via PI3Kδ inhibition [5] |
| Quinazolinone-4-hydroxycoumarins | -S-CH₂-tetrazole-CH₂-coumarin | Antioxidant / Anti-inflammatory | ROS scavenging, LOX/COX inhibition [6] |
| 3-(Quinazolin-4-ylthio)propanal | -S-CH₂CH₂-CHO | Multitarget therapeutic candidate | Aldehyde enables covalent targeting |
The strategic integration of these properties positions 3-(Quinazolin-4-ylthio)propanal as a versatile intermediate for developing covalent inhibitors and proteolysis-targeting chimeras (PROTACs). Its aldehyde group can form reversible covalent bonds with target proteins or serve as a synthetic handle for conjugation with E3 ligase ligands—enabling targeted protein degradation [4] [6]. This exemplifies the sophisticated molecular design achievable through rational manipulation of quinazolinone-thioether hybrids, offering new avenues to address undruggable targets and combat drug resistance.
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5